molecular formula C14H16N4O2 B5328174 ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B5328174
M. Wt: 272.30 g/mol
InChI Key: TZBWTJUFPJXYFH-UHFFFAOYSA-N
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Description

Ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring, and is further substituted with cyano, ethyl, and methyl groups. The molecular formula of this compound is C14H16N4O2, and it has a molecular weight of 272.30 g/mol .

Preparation Methods

The synthesis of ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Mechanism of Action

The mechanism of action of ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-5-20-13(19)6-11-8(2)16-14-12(7-15)9(3)17-18(14)10(11)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBWTJUFPJXYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N2C(=C(C(=N2)C)C#N)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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